molecular formula C16H16ClN3O2S B6967785 N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide

N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide

Cat. No.: B6967785
M. Wt: 349.8 g/mol
InChI Key: QMZPPFRJDBKWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including pyridine, piperidine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 5-chloropyridine-2-carbonyl chloride: This can be achieved by reacting 5-chloropyridine-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Coupling with piperidine: The resulting acyl chloride is then reacted with piperidine to form N-(5-chloropyridine-2-carbonyl)piperidine.

    Formation of the thiophene-3-carboxamide: This intermediate is then coupled with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine (TEA) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., thiophenol) can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]benzamide: Similar structure but with a benzene ring instead of thiophene.

    N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]furan-3-carboxamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to benzene or furan analogs. This can result in different biological activities and applications.

Properties

IUPAC Name

N-[1-(5-chloropyridine-2-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c17-12-1-2-14(18-9-12)16(22)20-6-3-13(4-7-20)19-15(21)11-5-8-23-10-11/h1-2,5,8-10,13H,3-4,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZPPFRJDBKWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSC=C2)C(=O)C3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.